CID 156588843
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Overview
Description
The compound with the identifier “CID 156588843” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Chemical Reactions Analysis
CID 156588843, like many organic compounds, can undergo various types of chemical reactions. These reactions may include:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It may undergo reduction reactions in the presence of reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Addition: It may undergo addition reactions, particularly if it contains double or triple bonds. Common reagents and conditions used in these reactions would depend on the specific functional groups present in the compound. Major products formed from these reactions would vary based on the type of reaction and the reagents used.
Scientific Research Applications
Chemistry: It may be used as a reagent or intermediate in organic synthesis.
Biology: The compound could be studied for its biological activity and potential therapeutic effects.
Medicine: It may have applications in drug development and pharmaceutical research.
Industry: The compound could be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of CID 156588843 would depend on its specific chemical structure and the biological targets it interacts with. Generally, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved would vary based on the biological context and the specific effects of the compound.
Comparison with Similar Compounds
CID 156588843 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with related chemical structures or similar biological activities. The comparison would involve analyzing the structural differences, reactivity, and potential applications of these compounds. Some similar compounds may include those listed in the PubChem database with comparable chemical properties.
Properties
Molecular Formula |
C24H30NaO5 |
---|---|
Molecular Weight |
421.5 g/mol |
InChI |
InChI=1S/C24H30O5.Na/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28;/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28);/b13-12+; |
InChI Key |
LJCCZMFYFWMMDN-UEIGIMKUSA-N |
Isomeric SMILES |
CC#CCC(C)C(/C=C/C1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O.[Na] |
Canonical SMILES |
CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O.[Na] |
Origin of Product |
United States |
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